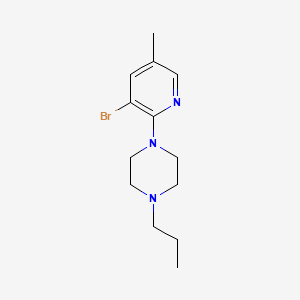
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, along with a propyl group attached to the piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl typically involves a multi-step process:
Bromination: The starting material, 5-methylpyridine, undergoes bromination to introduce a bromine atom at the 3-position.
Piperazine Formation: The brominated intermediate is then reacted with propylpiperazine under suitable conditions to form the desired piperazine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyridine ring, along with the propyl group on the piperazine ring, contribute to its binding affinity and specificity. The hydrochloride salt form enhances its solubility, allowing it to effectively reach its targets in biological systems.
Comparación Con Compuestos Similares
- 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, HCl
- 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
Comparison: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups
Propiedades
Fórmula molecular |
C13H20BrN3 |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine |
InChI |
InChI=1S/C13H20BrN3/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13/h9-10H,3-8H2,1-2H3 |
Clave InChI |
AGRHPJJQCLUBRG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)






